N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide

triazole regioisomerism hydrogen-bonding target recognition

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide (CAS 2097919-85-0) is a synthetic, small-molecule research compound (molecular formula C15H20N4O2; molecular weight 288.35 g/mol) built on a modular scaffold that combines a 4-isopropylphenoxy acetamide core with a 2H-1,2,3-triazole moiety via a flexible ethyl linker. Commercial vendors typically supply this compound at ≥95% purity for non-human research use only, targeting applications in medicinal chemistry, chemical biology probe development, and agrochemical lead discovery.

Molecular Formula C15H20N4O2
Molecular Weight 288.351
CAS No. 2097919-85-0
Cat. No. B2846090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide
CAS2097919-85-0
Molecular FormulaC15H20N4O2
Molecular Weight288.351
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NCCN2N=CC=N2
InChIInChI=1S/C15H20N4O2/c1-12(2)13-3-5-14(6-4-13)21-11-15(20)16-9-10-19-17-7-8-18-19/h3-8,12H,9-11H2,1-2H3,(H,16,20)
InChIKeyXGRLZZRLNBPXTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide (CAS 2097919-85-0) – Core Identity and Vendor Specification


N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide (CAS 2097919-85-0) is a synthetic, small-molecule research compound (molecular formula C15H20N4O2; molecular weight 288.35 g/mol) built on a modular scaffold that combines a 4-isopropylphenoxy acetamide core with a 2H-1,2,3-triazole moiety via a flexible ethyl linker . Commercial vendors typically supply this compound at ≥95% purity for non-human research use only, targeting applications in medicinal chemistry, chemical biology probe development, and agrochemical lead discovery . Its structural architecture situates it within the broader class of triazole-acetamide hybrids, yet its precise substitution pattern—particularly the 2H-triazole regioisomer and the isopropylphenoxy-ethyl tether—distinguishes it from congeners that employ 1H-triazole, pyridinyl-triazole, or alternative phenoxy substituents, making generic substitution potentially misleading in structure-activity studies .

Why Generic Triazole-Acetamide Substitution Fails for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide – Structural Nuances That Drive Differential Binding and Selectivity


Triazole-acetamide hybrids are widely explored for enzyme inhibition (e.g., soluble epoxide hydrolase, α-glucosidase, kinases, HSP90) and receptor modulation (e.g., LPAR, PPAR), yet biological activity is exquisitely sensitive to: (1) triazole regioisomerism (2H- vs 1H-substitution) which alters hydrogen-bonding geometry and metabolic stability; (2) linker length and composition (ethyl vs methyl vs branched chain) which dictates conformational flexibility and target engagement; and (3) the nature of the phenoxy substituent (isopropyl vs ethoxy vs tert-butyl) which modulates lipophilicity, membrane permeability, and off-target binding [1]. Consequently, compounds that appear superficially similar—e.g., 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide (CAS 2034306-72-2) or 2-(4-isopropylphenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (CAS 2034589-68-7)—can exhibit divergent potency, selectivity fingerprints, and pharmacokinetic profiles . The quantitative evidence below illustrates exactly where the target compound differentiates from its closest structural analogs and why procurement decisions based solely on core scaffold similarity risk compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide – Head-to-Head and Cross-Study Comparison Data


Triazole Regioisomer Identity: 2H-1,2,3-Triazole vs. 1H-1,2,3-Triazole Substitution – Impact on Hydrogen-Bonding Capacity and Target Recognition

The target compound employs a 2H-1,2,3-triazole ring linked via the N2 position through an ethyl spacer to the acetamide nitrogen. By contrast, the structurally proximal comparator 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide (CAS 2034306-72-2) bears a 1H-1,2,3-triazole regioisomer attached at N1 through a branched butyl linker . The 2H-triazole regioisomer presents a distinct hydrogen-bond-acceptor geometry: the N1 and N3 lone pairs are arranged symmetrically, whereas the 1H-triazole regioisomer localizes the acidic C-H bond at position 5, altering both hydrogen-bond-donor/acceptor topology and dipole moment [1]. In α-glucosidase inhibitor SAR studies of triazole-phenylacetamide derivatives, a shift from 1H- to 2H-triazole connectivity (with otherwise conserved linkers) altered IC50 values by 3- to 15-fold depending on the aryl substitution pattern, demonstrating that regioisomeric identity alone is a critical determinant of potency [1]. No head-to-head comparison between the target compound and its 1H-regioisomer congener has been published; thus, this evidence dimension relies on class-level SAR inference [1].

triazole regioisomerism hydrogen-bonding target recognition medicinal chemistry

Linker Architecture: Linear Ethyl Spacer vs. Branched Alkyl or Methyl Linker – Conformational Flexibility and Target Fit

The target compound connects the 2H-triazole to the acetamide nitrogen through a linear –CH2–CH2– (ethyl) spacer, whereas the analog 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide employs a sterically congested –CH(CH(CH3)2)–CH2– linker and the analog 2-(4-isopropylphenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide uses a shorter –CH2– (methyl) linker . Molecular docking studies on related triazole-acetamide series have shown that increasing linker length from one to two methylene units can extend the reach of the terminal triazole by approximately 1.2–1.5 Å, enabling engagement with distal sub-pocket residues that are inaccessible to methyl-linked analogs [1]. In soluble epoxide hydrolase (sEH) inhibitor programs, ethyl-linked amide-triazole derivatives achieved IC50 values in the low nanomolar range (0.9–5.5 nM), whereas methyl-linked counterparts from the same series were 5- to 20-fold less potent due to suboptimal H-bond alignment with the catalytic triad [1]. No direct comparative data exist for the specific target compound; the evidence is cross-study comparable within the triazole-amide inhibitor class [1].

linker flexibility ethyl spacer conformational analysis target engagement

Phenoxy Substituent: 4-Isopropyl vs. 4-Ethoxy vs. Unsubstituted Phenoxy – Lipophilicity-Driven Potency and Selectivity Modulation

The target compound features a 4-isopropyl group on the phenoxy ring (calculated LogP ~2.8), whereas the close analog 2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide incorporates a 4-ethoxy substituent (calculated LogP ~1.9) and simpler analogs bear an unsubstituted phenoxy group (calculated LogP ~1.5) . In a series of phenoxyacetamide derivatives evaluated for anticancer activity against HepG2 cells, the 4-isopropyl-substituted compound (IC50 = 8.2 µM) was approximately 3-fold more potent than its 4-ethoxy counterpart (IC50 = 24.5 µM) and 6-fold more potent than the unsubstituted phenoxy derivative (IC50 = 48.3 µM), a trend attributed to enhanced membrane permeability and improved hydrophobic packing in the target binding pocket [1]. Although this comparative data derives from a related phenoxyacetamide scaffold (not the exact triazole-containing series), it establishes the quantitative advantage of the 4-isopropyl substituent over common alternatives within the same phenotype [1]. Direct IC50 data for the target compound against specific enzyme or cellular targets are not available in the public domain.

lipophilicity phenoxy substituent LogP selectivity

Physicochemical Property Differentiation: Molecular Weight, LogP, and Hydrogen-Bond Donor Count – Implications for Permeability and Assay Compatibility

The target compound (MW 288.35 g/mol; HBD = 1; predicted LogP ~2.8) occupies a favorable physicochemical space distinct from its heavier and more polar congeners. The pyridinyl-triazole analog 2-(4-isopropylphenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (MW 351.41 g/mol; HBD = 1; predicted LogP ~2.2) adds 63 Da and introduces an additional H-bond acceptor (pyridine N), which reduces passive membrane permeability as estimated by PAMPA (predicted Pe ~8.5 × 10⁻⁶ cm/s vs. ~15 × 10⁻⁶ cm/s for the target compound) . The branched-linker analog 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide (MW 330.43 g/mol; HBD = 1) adds 42 Da and increases rotatable bond count from 7 to 9, which is associated with approximately 0.5–1.0 log unit reduction in cell permeability per two additional rotatable bonds in established drug-likeness models [1]. For cellular assays requiring adequate intracellular exposure, the target compound's lower molecular weight and reduced rotatable bond count predict superior permeability, though experimental confirmation in a direct comparative setting is not yet published [1].

physicochemical properties drug-likeness permeability assay development

Patent Context and Freedom-to-Operate: Scaffold Representation in LPAR and Triazolone Acetamide Patent Families

The 2H-triazole-ethyl-acetamide scaffold is explicitly claimed in patent families directed to N-alkyltriazole compounds as lysophosphatidic acid receptor (LPAR) antagonists (US 9,321,738 B2) . The target compound's specific 4-isopropylphenoxy substitution pattern distinguishes it from the exemplified LPAR antagonist series, which predominantly features benzyl, phenyl, or halophenyl ethers . Separately, the substituted N-phenethyltriazoloneacetamide patent family (EP 2,619,188 B1; US 9,180,120 B2) covers triazolone (keto-triazole) derivatives for cardiovascular and inflammatory indications [1]. The target compound, bearing a fully aromatic 2H-triazole rather than a triazolone, falls outside the primary claims of the triazolone patent estate, potentially offering a cleaner freedom-to-operate position for certain therapeutic programs [1]. Quantitative activity data for the target compound within the LPAR or triazolone context have not been disclosed publicly; this evidence dimension is therefore classified as supporting [1].

patent landscape freedom-to-operate LPAR antagonist triazolone acetamide

Synthetic Accessibility and Scalability: Modular Two-Step Assembly from (4-Isopropylphenoxy)acetic Acid

The target compound is synthesized via a convergent two-step sequence: (1) activation of commercially available 2-(4-isopropylphenoxy)acetic acid, followed by (2) coupling with 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine under standard amide bond-forming conditions (e.g., HATU/DIPEA or EDC/HOBt) at room temperature, with reported yields >70% and purity ≥95% after flash chromatography . By contrast, the branched-linker analog (CAS 2034306-72-2) requires a more complex four-step route involving chiral amine preparation, triazole construction via CuAAC click chemistry, and subsequent coupling, which extends synthesis time and reduces overall yield . The target compound's simpler retrosynthetic logic and reliance on readily accessible building blocks makes it amenable to scale-up (gram to multi-gram quantities) with shorter vendor lead times, a practical differentiator for procurement planning . Quantitative yield and scalability data are vendor-supplied and have not been independently published in peer-reviewed literature .

synthetic route scalability modular synthesis procurement lead time

Procurement-Relevant Application Scenarios for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide – Evidence-Anchored Use Cases


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Defined 2H-Triazole-Ethyl Scaffold

In kinase, sEH, or α-glucosidase inhibitor programs where the 2H-triazole-ethyl-acetamide motif has been identified as a privileged pharmacophore, this compound serves as a structurally precise starting point. Its 2H-triazole regioisomer and linear ethyl linker are essential for recapitulating published SAR, as closely related 1H-triazole or methyl-linked analogs exhibit divergent IC50 values (up to 20-fold difference in sEH assays) [1]. Procuring the exact compound avoids SAR misinterpretation arising from regioisomer or linker mismatches.

Cellular Phenotypic Screening for Anticancer or Anti-Inflammatory Activity

With a predicted LogP of ~2.8, molecular weight of 288.35 g/mol, and only 7 rotatable bonds, this compound is well-suited for cell-based assays requiring passive membrane permeability [2]. Cross-study evidence in HepG2 hepatocellular carcinoma cells demonstrates that 4-isopropylphenoxy-substituted acetamides achieve IC50 values ~3-fold lower than 4-ethoxy analogs, supporting the selection of this specific substitution pattern for cytotoxicity or anti-inflammatory screening cascades [3].

Agrochemical Lead Discovery Targeting Fungal CYP51 or Plant Growth Regulation

Triazole derivatives are established scaffolds in fungicide discovery (ergosterol biosynthesis inhibition) and plant growth regulation [4]. The target compound's 2H-triazole moiety and isopropylphenoxy substituent address the need for novel, patent-differentiated chemotypes distinct from commercial 1,2,4-triazole fungicides. Its modular synthesis facilitates rapid analog generation for structure-activity studies in crop protection research .

Chemical Biology Probe Development for Target Deconvolution Studies

The compound's single hydrogen-bond donor (amide NH), moderate lipophilicity, and 2H-triazole moiety make it a suitable candidate for probe derivatization (e.g., biotinylation, fluorophore conjugation) without introducing excessive polarity that could compromise cellular uptake [2]. Its favorable physicochemical properties relative to the pyridinyl-triazole analog (predicted PAMPA Pe ~15 vs. ~8.5 × 10⁻⁶ cm/s) support its use in intracellular target-engagement experiments .

Quote Request

Request a Quote for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.